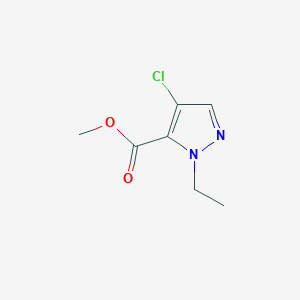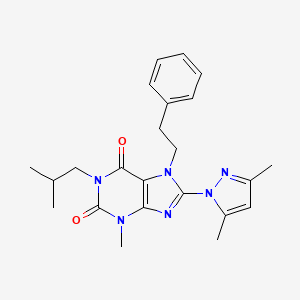
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide, also known as DHBE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHBE is a cyclohexene carboxamide derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Characterization Techniques
Synthesis of Tetrahydrobenzofuran Derivatives
One study described the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, leading to the formation of novel tetrahydrobenzofuran derivatives with potential applications in drug development and material science (Levai et al., 2002).
Cascade Transformations
Research on cascade transformations of specific cyclohexen-1-one derivatives demonstrated new examples of ring-ring tautomerism, contributing to the understanding of chemical reactivity and mechanism (Ukhin et al., 2015).
Cyclic Dipeptidyl Ureas Synthesis
The development of a new class of cyclic dipeptidyl ureas through the Ugi reaction highlights advancements in peptide chemistry and potential therapeutic applications (Sañudo et al., 2006).
Tetrahydroindazolone and 7-thione Synthesis
A study detailed the synthesis of tetrahydroindazol-4(5H)one and 7-thione derivatives, providing insights into heterocyclic chemistry and potential applications in medicinal chemistry (Ashry et al., 2019).
Keto-Enol Tautomerism
Investigations into the keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives contribute to the understanding of tautomerism in organic compounds and their physicochemical properties (Pires et al., 2016).
properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-15(11-18-17(20)12-4-2-1-3-5-12)13-6-7-16-14(10-13)8-9-21-16/h1-2,6-7,10,12,15,19H,3-5,8-9,11H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYWPHPRSZDTHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(4-Fluorophenyl)-2-(4,6,7,8-tetrahydrofuro[3,2-c]azepine-5-carbonyl)prop-2-enenitrile](/img/structure/B2379603.png)

![2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2379607.png)
![3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2379609.png)




![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2379619.png)
![3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2379620.png)

![N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2379624.png)
![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2379625.png)